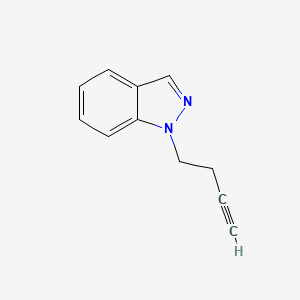

1-(but-3-ynyl)-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-but-3-ynylindazole |

InChI |

InChI=1S/C11H10N2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12-13/h1,4-7,9H,3,8H2 |

InChI Key |

OWXXGUXRBBJFRG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1C2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 but 3 Ynyl 1h Indazole

Reactivity Profile of the But-3-ynyl Side Chain

The terminal alkyne of the but-3-ynyl group is a hub of reactivity, amenable to a variety of addition and coupling reactions.

Alkyne Metathesis and Related Reactions

Alkyne metathesis, a process that involves the cleavage and reformation of carbon-carbon triple bonds, represents a powerful tool for the modification of the but-3-ynyl side chain. d-nb.info This transformation, typically catalyzed by transition metal complexes of molybdenum or tungsten, can be applied in several ways:

Cross Metathesis: Reaction with another alkyne can lead to the formation of a new, elongated or functionalized side chain.

Ring-Closing Alkyne Metathesis (RCAM): If another alkyne is present in the molecule, RCAM can be used to construct cyclic structures. uwindsor.ca

Polymerization: Acyclic Diyne Metathesis (ADIMET) can be employed to synthesize polymers incorporating the indazole moiety. d-nb.info

The efficiency of these reactions is highly dependent on the choice of catalyst and reaction conditions. While early catalyst systems required harsh conditions, the development of well-defined Schrock and Grubbs type catalysts has enabled these transformations to proceed under milder conditions with greater functional group tolerance. uwindsor.ca

| Reaction Type | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| Alkyne Cross Metathesis | Mo or W alkylidyne complexes | Functionalized alkynes | Forms new C-C triple bonds. |

| Ring-Closing Alkyne Metathesis (RCAM) | Schrock or Grubbs type catalysts | Cyclic compounds | Intramolecular cyclization. |

| Acyclic Diyne Metathesis (ADIMET) | Mo or W alkylidyne complexes | Polymers | Step-growth polymerization. |

Click Chemistry (e.g., Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition) on the But-3-ynyl Group

The terminal alkyne of 1-(but-3-ynyl)-1H-indazole is an ideal substrate for "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.comacgpubs.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comorganic-chemistry.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a cornerstone of modern chemical biology and materials science. nih.govpcbiochemres.com

The resulting triazole linkage is stable and can serve as a linker to connect the indazole moiety to other molecules of interest, including biomolecules, polymers, or fluorescent dyes. acgpubs.org The versatility of this reaction allows for the rapid generation of diverse libraries of indazole-containing compounds for various applications. mdpi.com

Regioselective Functionalizations of the Terminal Alkyne

Beyond metathesis and click chemistry, the terminal alkyne can undergo a variety of other regioselective functionalizations. These reactions take advantage of the acidity of the terminal C-H bond and the electron density of the triple bond. Examples include:

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with aryl or vinyl halides to form substituted alkynes.

Silylation: The terminal alkyne can be protected or functionalized by reaction with silylating agents. This can be a key step in more complex synthetic sequences. google.com

Hydroamination: The addition of an N-H bond across the alkyne can lead to the formation of enamines or imines. Recent methods have focused on achieving high regioselectivity under mild, often copper-catalyzed, conditions. nih.gov

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, yields a ketone (via an enol intermediate).

Heterodifunctionalization: Visible-light-mediated reactions can introduce two different heteroatom-containing groups across the alkyne in a single step with high regioselectivity and atom economy. acs.org

Reactivity of the 1H-Indazole Core Structure

The 1H-indazole ring system possesses aromatic character and can undergo reactions typical of aromatic heterocycles.

Electrophilic Aromatic Substitution on the Indazole Ring

The indazole ring is susceptible to electrophilic aromatic substitution, although the regioselectivity of these reactions can be complex and influenced by the substituent at the N-1 position and the reaction conditions. The benzene (B151609) portion of the indazole is generally the site of substitution.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric and sulfuric acids. The nitro group generally directs to the 5- and 7-positions. mdpi.com

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Regioselective bromination at the C7 position has been achieved. rsc.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions are generally less common on indazoles due to the basicity of the nitrogen atoms, which can coordinate to the Lewis acid catalyst.

Transition Metal-Catalyzed Cross-Coupling Reactions on the Indazole Core (e.g., Suzuki–Miyaura)

To achieve more controlled and versatile functionalization of the indazole core, transition metal-catalyzed cross-coupling reactions are often employed. These reactions typically require prior installation of a handle, such as a halogen or a triflate group, on the indazole ring.

The Suzuki-Miyaura cross-coupling is a particularly powerful method for forming carbon-carbon bonds. dntb.gov.uamdpi.com This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. rsc.orgnih.gov By first regioselectively halogenating the indazole ring (e.g., at the C3, C5, or C7 positions), a wide variety of aryl, heteroaryl, or alkyl groups can be introduced. rsc.orgdntb.gov.uamdpi.com This strategy has been instrumental in the synthesis of complex indazole-based molecules with diverse biological activities. nih.gov

| Reaction Type | Catalyst/Reagents | Indazole Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Halo-indazole (e.g., 3-iodo, 7-bromo) | Aryl- or alkyl-substituted indazole |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 1H-Indazole | Bromo-indazole (e.g., 7-bromo) |

| Nitration | HNO3, H2SO4 | 1H-Indazole | Nitro-indazole (e.g., 5-nitro) |

Chemoselectivity and Regioselectivity in Multi-functionalized this compound Derivatives

In multi-functionalized derivatives of this compound, the presence of various reactive sites introduces a level of complexity to its chemical transformations. The key reactive centers include the N-1 and N-2 positions of the indazole ring, the C-3 position, the aromatic benzene ring, and the terminal alkyne of the butynyl group. The selective reaction at one of these sites over the others is a critical aspect of its synthetic utility.

The regioselectivity of reactions involving the indazole nucleus is a well-studied area. For instance, the alkylation of the indazole ring typically leads to a mixture of N-1 and N-2 isomers. However, the synthesis of this compound itself implies a successful N-1 regioselective alkylation. The choice of reaction conditions, such as the base and solvent, plays a crucial role in directing this selectivity. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor the formation of the N-1 substituted product, which is the thermodynamically more stable isomer. researchgate.netnih.govd-nb.info Conversely, different conditions might favor the kinetic N-2 product. beilstein-journals.orgconnectjournals.com

Once the this compound scaffold is formed, subsequent reactions can be directed towards either the indazole ring or the alkyne moiety. The presence of substituents on the indazole ring can significantly influence this chemoselectivity.

Influence of Indazole Substituents on Reactivity

Substituents on the indazole ring can modulate the electronic properties of both the heterocyclic system and the butynyl side chain. Electron-withdrawing groups (EWGs) on the indazole ring, for example, can decrease the nucleophilicity of the indazole nitrogens, potentially making the alkyne group more susceptible to certain reactions. Conversely, electron-donating groups (EDGs) can enhance the reactivity of the indazole ring.

Research on related N-alkylated indazoles provides insights into these effects. For instance, the C-3 position of the indazole ring is a common site for functionalization. figshare.com The presence of a substituent at C-3 can sterically hinder reactions at the N-2 position, further favoring transformations at the N-1 position or its substituent. d-nb.info

Table 1: Regioselectivity in the N-Alkylation of Substituted Indazoles

| Indazole Substituent (at C-3) | Alkylating Agent | Base/Solvent | N-1:N-2 Ratio | Reference |

| -COOCH3 | n-pentyl bromide | NaH / THF | >99:1 | nih.gov |

| -C(CH3)3 | n-pentyl bromide | NaH / THF | >99:1 | d-nb.info |

| -COCH3 | n-pentyl bromide | Cs2CO3 / DMF | 61:1 | beilstein-journals.org |

| -CONH2 | n-pentyl bromide | NaH / THF | >99:1 | nih.gov |

| H | n-pentyl bromide | NaH / THF | 1:1.3 | nih.gov |

This table illustrates how substituents at the C-3 position of the indazole ring influence the regioselectivity of N-alkylation, a principle that can be extended to the reactivity of multi-functionalized this compound derivatives.

Reactions at the Alkyne Moiety

The terminal alkyne of the butynyl group is a versatile functional group that can undergo a variety of transformations, including cycloaddition reactions, metal-catalyzed cross-coupling reactions, and additions across the triple bond.

One of the most common reactions for terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which would lead to the formation of a triazole ring. In a multi-functionalized this compound, this reaction would be expected to proceed with high chemoselectivity at the alkyne, leaving the indazole ring intact, especially under mild conditions. researchgate.net

Another important transformation is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the extension of the butynyl side chain. The chemoselectivity of this reaction would depend on the specific substrates and catalysts used. For instance, if a multi-functionalized this compound also contained a halogen substituent on the indazole ring, a careful choice of catalyst and reaction conditions would be necessary to achieve selective coupling at either the alkyne or the halogenated position. Research has demonstrated the successful alkynylation of 3-iodo-1H-indazoles, indicating that the alkyne can be the reactive partner in such couplings. doi.org

Table 2: Potential Chemoselective Reactions on a Hypothetical Multi-functionalized this compound

| Starting Material | Reagent | Catalyst/Conditions | Major Product | Expected Site of Reaction |

| 3-Bromo-1-(but-3-ynyl)-1H-indazole | Phenylacetylene | Pd/C, CuI, PPh3 | 3-Bromo-1-(4-phenylbut-3-ynyl)-1H-indazole | Alkyne (Sonogashira Coupling) |

| 5-Nitro-1-(but-3-ynyl)-1H-indazole | Benzyl Azide | Cu(I) | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-nitro-1H-indazole | Alkyne (CuAAC) |

| This compound-3-carbaldehyde | Phenylhydrazine | Acid catalyst | 1-(But-3-ynyl)-N-phenyl-1H-indazole-3-carbohydrazide | Aldehyde on Indazole |

| 3-Iodo-1-(but-3-ynyl)-1H-indazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1-(But-3-ynyl)-3-phenyl-1H-indazole | C-3 on Indazole (Suzuki Coupling) |

This table provides hypothetical examples of chemoselective reactions, illustrating how different reagents can target specific functional groups within a multi-functionalized this compound framework.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Research on 1 but 3 Ynyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(but-3-ynyl)-1H-indazole, both ¹H and ¹³C NMR spectroscopy are utilized to assign the specific chemical environments of each proton and carbon atom.

In ¹H NMR analysis, the chemical shifts (δ) are indicative of the electronic environment of the protons. Protons in different parts of the molecule, such as the indazole ring and the butynyl side chain, will resonate at distinct frequencies. chemistrysteps.com The signals from the aromatic protons of the indazole ring typically appear in the downfield region of the spectrum. chemicalbook.comchemicalbook.com For the butynyl group, the terminal alkyne proton (H-C≡) would be expected in a specific region, while the methylene (B1212753) protons adjacent to the nitrogen and the other methylene group would have characteristic shifts and coupling patterns. chemistrysteps.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. libretexts.org The chemical shifts of the aromatic carbons in the indazole ring, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the methylene groups provide definitive evidence for the compound's structure. researchgate.netchemicalbook.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Indazole-H3 | 8.0 - 8.2 | 135.0 - 140.0 |

| Indazole-H4 | 7.6 - 7.8 | 120.0 - 125.0 |

| Indazole-H5 | 7.2 - 7.4 | 120.0 - 125.0 |

| Indazole-H6 | 7.4 - 7.6 | 125.0 - 130.0 |

| Indazole-H7 | 7.8 - 8.0 | 110.0 - 115.0 |

| N-CH₂ | 4.5 - 4.7 | 45.0 - 50.0 |

| CH₂-C≡ | 2.8 - 3.0 | 20.0 - 25.0 |

| C≡CH | 2.0 - 2.2 | 80.0 - 85.0 (C≡CH) |

| C≡C H | 70.0 - 75.0 (C≡CH) |

Note: This table presents expected chemical shift ranges and is for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography–Mass Spectrometry (GC–MS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. researchgate.netjmchemsci.comrsc.org

Gas Chromatography–Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.orgnist.gov This is particularly useful for analyzing the purity of a sample and identifying any potential byproducts. The mass spectrometer fragments the molecule in a characteristic manner, producing a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. researchgate.net The fragmentation of this compound would likely involve cleavage of the butynyl side chain and fragmentation of the indazole ring system.

Table 2: Expected HRMS and GC-MS Fragmentation Data for this compound

| Technique | Data Type | Expected Value/Observation |

| HRMS | [M+H]⁺ | Calculated m/z for C₁₁H₁₁N₂⁺ |

| GC-MS | Molecular Ion (M⁺) | Peak corresponding to the molecular weight |

| GC-MS | Key Fragments | Ions corresponding to the loss of the butynyl group, and fragments of the indazole ring. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.com The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. upi.edu

Key expected vibrational frequencies include the C-H stretching of the aromatic indazole ring, the C-H stretching of the sp³ hybridized methylene groups, the characteristic C≡C triple bond stretch of the alkyne, and the sharp C≡C-H stretch of the terminal alkyne. researchgate.net The presence and position of these bands provide strong evidence for the compound's structure. spectroscopyonline.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Alkyne C≡C | Stretch | 2100 - 2260 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1350 |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

Table 4: Illustrative X-ray Crystallography Data for a Hypothetical Crystal of this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-C, C-N, C=C, C≡C |

| Key Bond Angles (°) | Angles within the indazole ring and butynyl chain |

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Purity and Mixture Analysis

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful hyphenated technique that combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of QTOF-MS. igminresearch.comchromatographyonline.com This method is exceptionally well-suited for assessing the purity of this compound and for the analysis of this compound within complex mixtures. nih.gov The UHPLC component separates the target compound from impurities, while the QTOF-MS provides both the retention time and the high-resolution mass spectrum for unequivocal identification. semanticscholar.orgresearchgate.net

Table 5: Application of UHPLC-QTOF-MS in the Analysis of this compound

| Analytical Goal | UHPLC-QTOF-MS Capability |

| Purity Assessment | Separation of the main compound from any synthesis-related impurities or degradation products. |

| Impurity Identification | Accurate mass measurement of impurities allows for the determination of their elemental composition. |

| Analysis in Mixtures | High chromatographic resolution enables the separation of the target analyte from a complex matrix. |

| Confirmation of Identity | Provides both chromatographic retention time and a high-resolution mass spectrum for confident identification. |

Computational and Theoretical Investigations of 1 but 3 Ynyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(but-3-ynyl)-1H-indazole at the molecular level. These methods provide a quantitative description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Table 1: Representative DFT Functionals and Basis Sets Used in Indazole Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies | d-nb.info |

| B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties | acs.org |

| B3LYP | 6-31G** | Tautomer stability calculations | researchgate.net |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy and shape of these orbitals in this compound determine its ability to donate or accept electrons in a chemical reaction. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. numberanalytics.com Computational methods like DFT are used to calculate the energies of these orbitals and other reactivity descriptors, such as chemical hardness and electrophilicity index, which provide further insights into the molecule's reaction tendencies. acs.orgresearchgate.net

Table 2: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. numberanalytics.com |

Exploration of Tautomeric Equilibria and Isomerism in Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. beilstein-journals.orgjmchemsci.com The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. beilstein-journals.org Computational studies have consistently shown that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form in the gas phase and in various solvents. beilstein-journals.orgresearchgate.net This stability is attributed to the benzenoid character of the 1H-tautomer, whereas the 2H-form has a less stable quinoid structure. The energy difference between these tautomers can be calculated using quantum chemical methods, providing a quantitative measure of their relative stabilities. researchgate.net Substituents on the indazole ring can influence this equilibrium, though the 1H-form often remains predominant. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. wustl.edu For a flexible molecule like this compound, MD simulations can reveal its conformational landscape. By simulating the molecule's motion, researchers can identify the most stable conformations and the energy barriers between them. These simulations provide a dynamic picture of how the butynyl chain moves relative to the rigid indazole ring system, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes. researchgate.netmdpi.com

Mechanistic Studies of Reactions Involving this compound using Computational Approaches

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. sumitomo-chem.co.jpwalisongo.ac.id For reactions involving this compound, such as cycloadditions or diazotization reactions, DFT calculations can be used to map out the entire reaction pathway. sioc-journal.cn This involves identifying transition states, which are the highest energy points along the reaction coordinate, and reaction intermediates. sumitomo-chem.co.jp By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile of the reaction can be constructed. sumitomo-chem.co.jp This information is invaluable for understanding the feasibility of a proposed mechanism and for predicting the reaction's outcome. walisongo.ac.id

Prediction and Interpretation of Spectroscopic Parameters via Theoretical Models

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions can be compared with experimental spectra to confirm the molecule's structure and to assign specific signals to particular atoms or vibrational modes. d-nb.inforesearchgate.net For instance, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net This synergy between theoretical modeling and experimental spectroscopy is essential for the comprehensive characterization of new compounds.

Exploration of Biological Activities and Molecular Interactions of 1 but 3 Ynyl 1h Indazole and Its Derivatives in Preclinical Research

The Indazole Pharmacophore in Contemporary Drug Discovery Research

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.com This designation is due to its remarkable ability to bind to a wide array of biological targets, making it an invaluable framework for drug discovery and development. samipubco.comnih.gov The structural versatility and favorable pharmacokinetic properties of the indazole core have cemented its status as a key pharmacophore in the creation of therapeutic agents for a broad spectrum of diseases, including cancer, inflammatory disorders, and neurological conditions. samipubco.com

Indazole and its derivatives are prevalent in numerous biologically active compounds and approved drugs. samipubco.comchim.it The scaffold's aromatic and heterocyclic nature allows it to mimic endogenous biomolecules, facilitating diverse interactions with protein targets. samipubco.com Its two nitrogen atoms can be functionalized with various groups, further enhancing its chemical diversity and therapeutic potential. nih.govaustinpublishinggroup.com This adaptability has made the indazole motif a focal point for catalyst-based synthesis and the development of new therapeutic molecules. benthamdirect.com The widespread application of indazole derivatives in medicinal chemistry underscores their importance as a foundational structure for designing novel and effective drugs. nih.govresearchgate.net

**6.2. In Vitro Enzyme Inhibition Studies of Indazole Derivatives

The indazole scaffold has proven to be a versatile template for designing inhibitors against a wide range of enzymes. Preclinical research has demonstrated the potent and often selective inhibitory activities of various indazole derivatives against several key enzyme families.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression within the tumor microenvironment, making it an attractive target for cancer immunotherapy. nih.gov The indazole ring, being a bioisostere of the indole (B1671886) ring in tryptophan (the natural substrate of IDO1), has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.govnih.gov

Research has shown that the 1H-indazole structure is essential for this activity, with interactions between the indazole ring, the heme iron ion, and hydrophobic pockets of the enzyme's active site being crucial for inhibition. nih.govmdpi.com Structure-activity relationship (SAR) studies have revealed that substituents at the C4 and C6 positions of the indazole ring significantly influence inhibitory potency. nih.gov For instance, a series of 4,6-disubstituted 1H-indazoles produced a derivative (compound 2g) with an IC₅₀ value of 5.3 μM. nih.gov Similarly, another 1H-indazole derivative with substituents at the 4- and 6-positions (compound 120) also exhibited an IC₅₀ of 5.3 μM. mdpi.com Further research into 3-substituted 1H-indazoles led to the discovery of compounds with even greater potency, with IC₅₀ values in the nanomolar range (720 nM and 770 nM). nih.gov Some indazole derivatives have also been developed as dual inhibitors of IDO1 and Tryptophan-2,3-dioxygenase (TDO), another important immune checkpoint enzyme. nih.gov

Table 1: IDO1 Inhibition by Indazole Derivatives

| Compound/Series | Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol (120) | IDO1 | 5.3 μM | mdpi.com |

| 3-Substituted 1H-indazole (121) | IDO1 | 720 nM | nih.gov |

| 3-Substituted 1H-indazole (122) | IDO1 | 770 nM | nih.gov |

| 4,6-Disubstituted-1H-Indazole (HT-37) | IDO1 | 0.91 μM | nih.gov |

| 4,6-Disubstituted-1H-Indazole (HT-37) | TDO | 0.46 μM | nih.gov |

| 4,6-Disubstituted-1H-Indazole (HT-28) | TDO | 0.62 μM | nih.gov |

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making its components key targets for drug development. nih.govnih.gov Indazole derivatives have emerged as potent inhibitors of multiple kinases within this cascade. nih.gov A series of 3-ethynyl-1H-indazoles, for example, demonstrated low micromolar inhibition against PI3K, PDK1, and mTOR. nih.govresearchgate.net

One 3-ethynyl-1H-indazole derivative was identified as a PI3Kα isoform-specific compound, displaying an IC₅₀ of 0.36 µM for PI3Kα and over 100-fold selectivity against the β- and γ-isoforms. oncotarget.com Another study highlighted a 3-amino-1H-indazole derivative, W24, which showed broad-spectrum antiproliferative activity against four different cancer cell lines with IC₅₀ values ranging from 0.43 to 3.88 μM by targeting the PI3K/AKT/mTOR pathway. nih.gov Additionally, an aminoindazole compound, GSK2334470, was reported as a potent and selective inhibitor of PDK1 with an IC₅₀ value of 15 nM. chim.it These findings underscore the potential of the indazole scaffold for developing both selective and multi-targeted kinase inhibitors. chim.itnih.gov

Table 2: Kinase Inhibition by Indazole Derivatives (PI3K Pathway)

| Compound/Series | Target Kinase | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 3-Ethynyl-1H-indazole (Compound 194) | PI3Kα | 0.36 µM | oncotarget.com |

| 3-Ethynyl-1H-indazole (Compound 194) | PI3Kβ | 40 µM | oncotarget.com |

| 3-Ethynyl-1H-indazole (Compound 194) | PI3Kδ | 10.7 µM | oncotarget.com |

| 3-Ethynyl-1H-indazole (Compound 194) | mTOR | 3.87 µM | oncotarget.com |

| Aminoindazole (GSK2334470) | PDK1 | 15 nM | chim.it |

| 3-Amino-1H-indazole (W24) | PI3K/AKT/mTOR Pathway (antiproliferative) | 0.43-3.88 μM | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. researchgate.net Several classes of indazole derivatives have been identified as potent and selective MAO inhibitors. researchgate.netnih.govacs.org

In one study, a series of C5- and C6-substituted indazoles were evaluated, with all compounds showing submicromolar inhibition of human MAO-B (IC₅₀ values from 0.0025–0.024 µM). researchgate.net The most potent MAO-B inhibitors resulted from substitution at the C5 position. researchgate.net Further investigation revealed a competitive mode of inhibition for a selected derivative. researchgate.net Another class, indazole-5-carboxamides, were found to be highly potent, selective, and reversible inhibitors of MAO-B, with some derivatives exhibiting IC₅₀ values in the subnanomolar range (e.g., 0.386 nM and 0.227 nM) and remarkable selectivity over MAO-A (>25,000-fold). nih.govacs.org Fused heterocyclic systems, such as pyrimido[1,2-b]indazoles, have also been developed as selective, reversible, and competitive MAO-B inhibitors. plu.mxnih.gov

Table 3: MAO-B Inhibition by Indazole Derivatives

| Compound Class | Target | Potency (IC₅₀) | Selectivity vs. MAO-A | Reference |

|---|---|---|---|---|

| C5-Substituted Indazoles | MAO-B | 0.0025–0.024 µM | High | researchgate.net |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B | 0.386 nM | >25,000-fold | nih.govacs.org |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | MAO-B | 0.227 nM | >5,700-fold | nih.gov |

| Pyrimido[1,2-b]indazoles | MAO-B | Not specified | Selective for MAO-B | plu.mxnih.gov |

The versatility of the indazole scaffold extends to the inhibition of various other enzymes.

Lactoperoxidase (LPO): Indazole derivatives have been shown to be strong inhibitors of lactoperoxidase, an enzyme crucial to the innate immune system. ahievran.edu.tr A study investigating ten different indazole molecules reported inhibitory constants (Ki) ranging from 4.10 μM to 252.78 μM, with both competitive and noncompetitive modes of inhibition observed. ahievran.edu.tr

α-Amylase and α-Glucosidase: A series of indazole derivatives demonstrated good inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. IC₅₀ values ranged from 15.04 to 76.70 µM for α-amylase and 16.99 to 77.97 µM for α-glucosidase. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Kinases: Using fragment-based design, an indazole-based pharmacophore was identified for inhibiting FGFR kinases, which are validated cancer targets. nih.govwhiterose.ac.ukacs.org The resulting indazole-containing fragments inhibited FGFR1–3 with IC₅₀ values in the 0.8–90 μM range. nih.govwhiterose.ac.uk

Other Kinases: Indazole derivatives have also been developed as inhibitors for other kinases, including extracellular signal-regulated kinase (ERK), vascular endothelial growth factor receptor 2 (VEGFR-2), and p21-activated kinase 1 (PAK1), with potencies often in the nanomolar to low micromolar range. mdpi.comnih.gov

Trypanothione (B104310) Reductase (TryR): In the search for new antileishmanial agents, 3-chloro-6-nitro-1H-indazole derivatives have been investigated as inhibitors of Leishmania infantum trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. tandfonline.com

Table 4: Inhibition of Other Enzymes by Indazole Derivatives

| Compound Class | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Halogenated 1H-Indazoles | Lactoperoxidase (LPO) | Kᵢ = 4.10 - 252.78 μM | ahievran.edu.tr |

| Methyl 1H-indazole-4-carboxylate derivatives | α-Amylase | IC₅₀ = 15.04 - 76.70 µM | nih.gov |

| Methyl 1H-indazole-4-carboxylate derivatives | α-Glucosidase | IC₅₀ = 16.99 - 77.97 µM | nih.gov |

| 1H-Indazole-based fragments | FGFR1-3 | IC₅₀ = 0.8 - 90 μM | nih.govwhiterose.ac.uk |

| 1H-Indazole-3-carboxamide derivative (30l) | PAK1 | IC₅₀ = 9.8 nM | nih.gov |

| 1H-Indazole derivatives | VEGFR-2 | IC₅₀ = 2.15 - 5.73 μM | mdpi.com |

Receptor Binding and Modulation Research

In addition to enzyme inhibition, indazole derivatives have been extensively studied for their ability to bind to and modulate the function of various cell surface and intracellular receptors.

Bradykinin (B550075) B1 Receptor: A novel class of indazole derivatives has been reported as antagonists of the bradykinin B1 receptor. nih.gov Several compounds from this class were found to have low-nanomolar affinity for the human B1 receptor, indicating potent binding. nih.gov

Cannabinoid Receptors (CB1 and CB2): Indazole-3-carboxamide derivatives are a prominent class of synthetic cannabinoid receptor agonists. researchgate.net Preclinical studies have characterized their interactions with CB1 and CB2 receptors, determining their potency (EC₅₀) and efficacy. researchgate.net For example, the derivative MDMB-CHMICA exhibits a hundredfold higher affinity for the CB1 receptor (Ki = 0.09 nM) compared to the well-known agonist JWH-018. researchgate.net

Transient Receptor Potential Ankyrin-repeat 1 (TRPA1): Novel 1H-indazole derivatives have been reported as antagonists of the TRPA1 channel, a receptor involved in pain and inflammation. nih.gov Two compounds showed significant activity against human TRPA1, with IC₅₀ values of 20 nM and 686 nM, respectively. nih.gov

Serotonin (B10506) 5-HT3 Receptor: The clinically used antiemetic drug Granisetron is an N(1)-substituted indazole that acts as a selective antagonist for the serotonin 5-HT3 receptor. austinpublishinggroup.com

Table 5: Receptor Binding and Modulation by Indazole Derivatives

| Compound Class | Target Receptor | Activity | Affinity/Potency | Reference |

|---|---|---|---|---|

| Indazole derivatives | Bradykinin B1 | Antagonist | Low-nanomolar affinity | nih.gov |

| Indazole-3-carboxamides (e.g., MDMB-CHMICA) | Cannabinoid CB1 | Agonist | Kᵢ = 0.09 nM | researchgate.net |

| 1H-Indazole derivatives | TRPA1 | Antagonist | IC₅₀ = 20 nM | nih.gov |

| N(1)-Substituted Indazole (Granisetron) | Serotonin 5-HT3 | Antagonist | Selective antagonist | austinpublishinggroup.com |

Structure-Activity Relationship (SAR) Investigations of N1-Alkynyl Indazoles

Structure-Activity Relationship (SAR) investigations of N1-alkynyl indazoles and their derivatives have been a focal point in medicinal chemistry to delineate the structural requirements for their biological activities. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net The substitution at the N1 position with an alkynyl group, such as the but-3-ynyl group in 1-(but-3-ynyl)-1H-indazole, introduces a key functionality that can influence potency and selectivity.

Research has shown that the nature and position of substituents on the indazole ring, as well as the length and functionality of the N1-alkynyl chain, are critical for activity. For instance, in the context of kinase inhibition, a series of 3-ethynyl-1H-indazoles were synthesized and evaluated. nih.gov These studies revealed that modifications on the ethynyl-indazole core could modulate inhibitory activity against kinases in the PI3K/AKT/mTOR pathway. nih.gov The presence of an aniline (B41778) group on the ethynyl-indazole moiety was found to be important for interacting with key amino acid residues in the kinase domain. nih.gov

Furthermore, SAR studies on indazole-3-carboxamides have highlighted the importance of the regiochemistry of the amide linker for activity as calcium-release activated calcium (CRAC) channel blockers. nih.gov This underscores that even subtle changes in the arrangement of functional groups on the indazole scaffold can lead to significant differences in biological effects. nih.gov In the development of fibroblast growth factor receptor (FGFR) inhibitors, SAR studies of 1H-indazol-3-amine derivatives indicated that fluorine substitution at the 6-position of the indazole ring improved both enzymatic activity and cellular potency. nih.gov

The exploration of different substituents on the indazole core has been a common strategy. For example, the introduction of aryl groups at the C3 and C6 positions of the indazole ring was found to be crucial for glucagon (B607659) receptor inhibitory activities. mdpi.com These findings collectively demonstrate that the biological activity of N1-alkynyl indazoles is intricately linked to their three-dimensional structure and the electronic properties of their substituents, providing a roadmap for the design of more potent and selective compounds.

Molecular Docking and Ligand-Protein Interaction Analysis in Research Contexts

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. researchgate.net This method has been instrumental in understanding the molecular interactions of this compound and its derivatives with their biological targets. The but-3-ynyl group, with its terminal alkyne, can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, and can also be functionalized for "click" chemistry to study protein interactions. acs.orgnih.gov

In the context of kinase inhibition, docking studies of 3-ethynyl-1H-indazoles have provided insights into their binding mode within the ATP-binding pocket of kinases like PI3K. nih.gov These studies suggest that the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. For example, the nitrogen atom of the indazole ring can act as a hydrogen bond donor, interacting with backbone carbonyls of key residues such as Val851 in PI3Kα. nih.gov The alkynyl substituent can extend into other regions of the binding site, forming additional interactions that contribute to binding affinity and selectivity.

Docking analyses have also been applied to understand the interactions of indazole derivatives with other protein targets. For instance, in the study of indazole derivatives as discoidin domain receptor 1 (DDR1) inhibitors for renal cancer, docking was used to rank potential compounds based on their binding energy. nih.gov Similarly, for VEGFR2 kinase, docking and molecular dynamics simulations have been used to confirm that indazole-based ligands can efficiently bind to the kinase pocket, stabilized by hydrogen bonds and π-π stacking interactions with amino acids like Ala866, Lys868, and Glu885. mdpi.com

The analysis of ligand-protein interactions provides a structural basis for the observed biological activities and guides the rational design of new derivatives with improved properties. These computational models help to visualize and quantify the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the binding of N1-alkynyl indazoles to their protein targets. researchgate.netnih.gov

Antiproliferative Activity in Cellular Models for Research Purposes

The antiproliferative activity of this compound and its derivatives has been investigated in various cancer cell lines, demonstrating their potential as scaffolds for the development of anticancer agents. The indazole core is present in several clinically approved kinase inhibitors, highlighting its importance in oncology research. nih.govnih.gov

Studies have shown that derivatives of 1H-indazole exhibit significant antiproliferative effects against a range of human cancer cell lines. For example, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG2) cell lines. mdpi.comnih.gov One compound, 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited selectivity for cancer cells over normal human embryonic kidney cells (HEK-293). mdpi.comnih.govsemanticscholar.org

The mechanism of antiproliferative activity often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. For instance, compound 6o was found to induce apoptosis and affect the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway. mdpi.comnih.gov Other indazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. mdpi.com

The antiproliferative potency of indazole derivatives is highly dependent on their substitution pattern. Research on 3-aryl-1H-indazoles and N-methyl-3-aryl indazoles against HCT-116 and MDA-MB-231 cancer cell lines revealed that specific substitutions led to moderate to significant inhibitory effects. mdpi.com Similarly, novel indazole derivatives have demonstrated potent activity against A549, MCF7, A375, and HT-29 cell lines, with some compounds being more potent than the positive control, combretastatin-A4. researchgate.net

These findings from cellular models underscore the potential of the indazole scaffold, including N1-alkynyl substituted indazoles, as a versatile platform for the design of novel antiproliferative agents.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (chronic myeloid leukemia) | 5.15 | mdpi.comnih.govsemanticscholar.org |

| Compound 6o | HEK-293 (normal kidney) | 33.2 | mdpi.comnih.govsemanticscholar.org |

| Indazole-3-carboxamide 12d | Mast cells (calcium influx) | sub-µM | nih.gov |

| 3-ethynyl-1H-indazole 10 | PI3Kα (cell-free) | 0.361 | nih.gov |

| Indazole derivative 5c | HCT-116 and MDA-MB-231 | Significant inhibition | mdpi.com |

| Indazole derivative 7i | Various (9 subpanels) | GI50: 2.10 - 3.23 | mdpi.com |

| Indazole derivative 2f | 4T1 (breast cancer) | IC50: 0.23 - 1.15 | researchgate.net |

IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% of maximal inhibition of cell proliferation. This table is for illustrative purposes and includes data for various indazole derivatives to show the scope of research in this area.

Antimicrobial and Antifungal Research Applications

The indazole scaffold has been explored for its potential antimicrobial and antifungal activities. Nitrogen-containing heterocyclic compounds are a cornerstone in the development of antimicrobial agents. sciensage.infonih.gov The unique structural features of indazoles, including their aromaticity and the presence of nitrogen atoms, make them attractive candidates for the design of new drugs to combat microbial infections. nih.govjmchemsci.com

Research has demonstrated that various indazole derivatives possess activity against a range of bacterial and fungal pathogens. For example, a series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov This highlights the broad-spectrum potential of the indazole core.

The antimicrobial activity is often influenced by the nature of the substituents on the indazole ring. In one study, newly synthesized 1H-indazole derivatives showed excellent antibacterial activity, and molecular docking studies suggested that these compounds interact with the active site of the DNA gyrase enzyme, a key bacterial target. jmchemsci.com

In the realm of antifungal research, indazole derivatives have shown promise against Candida species. A series of 3-phenyl-1H-indazole derivatives were evaluated against Candida albicans, Candida glabrata (both miconazole-susceptible and resistant strains), and Candida tropicalis. nih.gov One derivative, a N,N-diethylcarboxamide substituted compound, was particularly active against C. albicans and both strains of C. glabrata. nih.gov Furthermore, microwave-assisted synthesis has been employed to create indazole derivatives that show promising antifungal activity against Candida albicans. jchr.org

These studies underscore the potential of indazole derivatives, including those with N1-alkynyl substitutions, as a foundation for the development of novel antimicrobial and antifungal agents. The ability to modify the indazole scaffold allows for the optimization of activity against specific pathogens and the potential to overcome existing drug resistance mechanisms. sciensage.info

Advanced Applications and Future Research Trajectories

Contribution to Novel Synthetic Methodology Development

The presence of the but-3-ynyl group makes 1-(but-3-ynyl)-1H-indazole a valuable substrate for developing new synthetic methods. The terminal alkyne is particularly amenable to a range of chemical transformations, most notably "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient and specific formation of 1,2,3-triazole rings. nih.govorganic-chemistry.orgdovepress.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecules. nih.govorganic-chemistry.org By reacting this compound with various organic azides, a library of novel 1,2,3-triazole-containing indazole derivatives can be synthesized. nih.gov This modular approach has the potential to accelerate the discovery of new bioactive compounds. dovepress.com

Beyond click chemistry, the alkyne functionality can participate in other modern synthetic transformations. These include Sonogashira cross-coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, and various cycloaddition reactions. doi.orgresearchgate.net For instance, the development of palladium-catalyzed alkynylation of indazoles provides a general and practical method for synthesizing mono- and dialkynyl-substituted indazoles. doi.org These reactions enable the introduction of diverse substituents onto the indazole core, further expanding the accessible chemical space.

The development of visible-light-mediated reactions also presents new opportunities for the functionalization of alkyne-containing heterocycles. nih.govacs.org These methods are often more environmentally friendly and can offer unique reactivity patterns compared to traditional thermal or metal-catalyzed processes. nih.govacs.org

Potential as a Scaffold for Advanced Material Science Research

The highly conjugated nature of the indazole ring system, combined with the reactive alkyne handle of this compound, makes it an attractive candidate for the development of advanced materials. ossila.com The ability to precisely modify the molecule through the alkyne group allows for the tuning of its electronic and photophysical properties. ossila.com

One area of potential is in the synthesis of novel polymers and nanohybrid materials. oatext.com The alkyne group can be used as a point of polymerization or for grafting the indazole unit onto other material surfaces. This could lead to the creation of materials with tailored properties for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The incorporation of the fluorinated indazole moiety, for example, can influence the energy gap and intermolecular interactions of the resulting materials. ossila.com

Furthermore, the indazole core can coordinate with metal centers to form organometallic complexes with interesting photophysical properties. ossila.com By designing ligands based on this compound, it may be possible to create novel phosphorescent materials for use in sensing or imaging applications. ossila.com

| Potential Application Area | Key Feature of this compound | Desired Outcome |

| Organic Electronics (OLEDs, OPVs) | Conjugated indazole core and modifiable alkyne group | Tunable electronic and photophysical properties |

| Polymer Chemistry | Reactive alkyne for polymerization | Novel polymers with tailored characteristics |

| Nanomaterials | Alkyne group for surface functionalization | Functionalized nanoparticles with specific properties |

| Organometallic Chemistry | Indazole core for metal coordination | Luminescent materials for sensing and imaging |

Development as Chemical Biology Probes for Target Identification

The ability to easily conjugate this compound to other molecules via its alkyne handle makes it a valuable tool for chemical biology. mdpi.com Specifically, it can be used to create chemical probes for identifying the biological targets of bioactive molecules. mdpi.comnih.gov

In a typical approach, a bioactive compound is modified with a this compound tag. This tagged molecule can then be introduced into a biological system, such as a cell lysate or a living cell. After allowing the tagged compound to bind to its target protein(s), a reporter molecule, such as biotin (B1667282) or a fluorescent dye functionalized with an azide (B81097) group, can be attached via a click reaction. researchgate.net This allows for the isolation and identification of the target protein through techniques like affinity purification and mass spectrometry.

This strategy is particularly powerful in phenotypic screening, where a compound is found to have a desired biological effect, but its mechanism of action is unknown. mdpi.com By using this compound to create a probe version of the hit compound, researchers can "fish" for its binding partners and elucidate its molecular targets. mdpi.com The development of advanced DNA-encoded libraries (DELs) also benefits from such versatile building blocks for creating vast collections of potential drug candidates. nih.gov

Emerging Directions and Unexplored Avenues in this compound Research

The future research landscape for this compound is rich with possibilities. While its utility in click chemistry is established, its application in other emerging synthetic methodologies remains an area ripe for exploration.

Table of Emerging Research Directions:

| Research Area | Focus | Potential Impact |

|---|---|---|

| Catalysis | Development of novel catalytic systems for alkyne functionalization. numberanalytics.com | More efficient and selective synthesis of complex indazole derivatives. |

| Medicinal Chemistry | Exploration of this compound derivatives as inhibitors of novel biological targets. nih.govsemanticscholar.org | Discovery of new therapeutic agents for a range of diseases. |

| Supramolecular Chemistry | Use of the alkyne and indazole moieties to construct self-assembling systems. | Creation of novel functional materials and drug delivery systems. |

One promising avenue is the exploration of its derivatives in the context of medicinal chemistry. The indazole scaffold is a well-known pharmacophore found in numerous clinically approved drugs. nih.govmdpi.com By using this compound as a starting point, medicinal chemists can rapidly generate libraries of diverse indazole derivatives for screening against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. nih.govnih.gov

Another area of interest is the development of novel radiolabeling methods. The alkyne group can be used to attach positron-emitting isotopes, such as fluorine-18, to indazole-based molecules. nih.gov This would enable the use of these compounds as tracers in positron emission tomography (PET) imaging, a powerful non-invasive technique for diagnosing and monitoring diseases. nih.gov

The synthesis of complex natural products and their analogs is another area where this compound could prove valuable. The indole (B1671886) and indazole cores are present in many biologically active natural products. rsc.org The ability to readily introduce functionality via the alkyne group could facilitate the synthesis of these complex molecules and their derivatives for structure-activity relationship studies.

Q & A

Basic: What are the common synthetic routes for 1-(but-3-ynyl)-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols, including cyclization and functionalization of the indazole core. For example, Mannich reactions or nucleophilic substitutions are employed to introduce the but-3-ynyl group at the N1 position. Key parameters for optimization include:

- Catalyst selection : Transition metals (e.g., Pd or Cu) may enhance coupling efficiency for alkyne introduction .

- Solvent systems : Polar aprotic solvents like DMF or ethanol improve reaction homogeneity and yield .

- Temperature control : Reactions often proceed at 80–120°C, but lower temperatures (25–30°C) may reduce side reactions during sensitive steps .

- Purification : Column chromatography (petroleum ether:ethyl acetate gradients) or recrystallization ensures product purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Critical for confirming the indazole core and substituent positions. Key signals include aromatic protons (δ 7.2–8.0 ppm) and alkyne protons (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C≡C stretch ~2100 cm⁻¹) and hydrogen-bonding interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- X-ray Crystallography : Resolves 3D structure and confirms substitution geometry, though requires high-purity crystals .

Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) provide insights into:

- Electron distribution : Predicts reactive sites (e.g., electron-deficient indazole N1 or alkyne terminus) for functionalization .

- Reaction mechanisms : Models transition states for cyclization or substitution steps, guiding experimental design .

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions to optimize reaction conditions .

- Frontier Molecular Orbitals (FMOs) : Correlates HOMO-LUMO gaps with bioactivity trends, aiding SAR analysis .

Advanced: What strategies are employed to resolve contradictory bioactivity data across different studies on indazole derivatives?

Methodological Answer:

- Structural validation : Re-examine compound purity (HPLC, elemental analysis) to rule out impurities affecting activity .

- Assay standardization : Compare protocols (e.g., cell lines, incubation times) to identify variability. For example, discrepancies in IC50 values may arise from MTT vs. SRB assays .

- Substituent effects : Systematically vary substituents (e.g., halogenation at C4) to isolate electronic vs. steric contributions to activity .

- Meta-analysis : Aggregate data from PubMed and Scopus to identify trends, using tools like RevMan for statistical validation .

Advanced: How does the substitution pattern on the indazole ring influence pharmacological activity?

Methodological Answer:

- Positional isomerism : 3-Substituted derivatives (e.g., piperazine or oxadiazole groups) show enhanced anticancer activity compared to 1-substituted analogs due to improved tubulin binding .

- Electron-withdrawing groups : Fluorine or trifluoromethyl at C4 increases metabolic stability and target affinity .

- Hybrid scaffolds : Incorporating oxadiazole or piperazine moieties enhances solubility and pharmacokinetic profiles (e.g., logP reduction) .

- Data-driven SAR : Use QSAR models to predict bioactivity, training datasets with IC50 values and molecular descriptors (e.g., topological polar surface area) .

Advanced: What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Methodological Answer:

- In vitro models :

- In vivo models :

- Mechanistic studies : RNA-seq or proteomics identifies downstream targets (e.g., apoptosis regulators Bcl-2/Bax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.